sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate
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Overview
Description
CP74725 sodium salt: is a bio-active chemical compound with the molecular formula C12H11ClFNaO4 and a molecular weight of 296.65 g/mol . It is also known by its IUPAC name, sodium 2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate . This compound is primarily used in scientific research and is not intended for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP74725 sodium salt involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the chromen-4-yl core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluoro groups: These groups are typically introduced via halogenation reactions using reagents like chlorine and fluorine sources.
Formation of the sodium salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of CP74725 sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors to produce the core structure and intermediates.
Purification: Employing techniques like crystallization and chromatography to purify the intermediates.
Final synthesis and neutralization: Conducting the final steps under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CP74725 sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
CP74725 sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in preclinical studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of CP74725 sodium salt involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
CP-690550: Another bio-active compound with similar inhibitory properties.
CP-724714: Shares structural similarities and is used in similar research applications.
Uniqueness
CP74725 sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it valuable in research settings, particularly in the study of biochemical pathways and drug development.
Properties
CAS No. |
111477-48-6 |
---|---|
Molecular Formula |
C12H11ClFNaO4 |
Molecular Weight |
296.65 g/mol |
IUPAC Name |
sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate |
InChI |
InChI=1S/C12H12ClFO4.Na/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6;/h2-3,6,17H,4-5H2,1H3,(H,15,16);/q;+1/p-1/t6-,12-;/m1./s1 |
InChI Key |
CAEONWBHKXBPMW-BURKRJDGSA-M |
Isomeric SMILES |
C[C@@H]1C[C@](C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+] |
SMILES |
CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)[O-])O.[Na+] |
Appearance |
Solid powder |
111477-48-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-74725, sodium salt; UNII-0O56W95D3P; CP-74725, Na+ salt; CP-74725 salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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